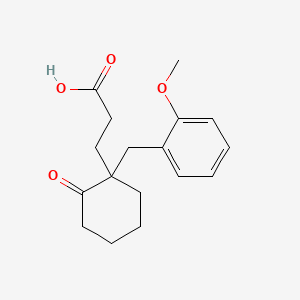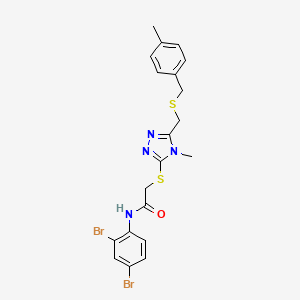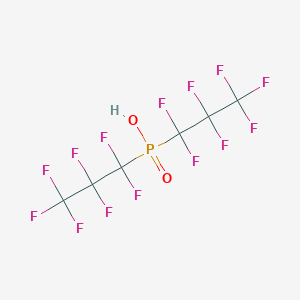
Bis(heptafluoropropyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(heptafluoropropyl)phosphinic acid is a fluorinated organophosphorus compound with the molecular formula C6HF14O2P. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is used in various scientific and industrial applications due to its ability to form strong bonds with metals and other elements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(heptafluoropropyl)phosphinic acid can be synthesized through the reaction of heptafluoropropyl iodide (C3F7I) with red phosphorus in an autoclave at temperatures ranging from 220 to 230°C. This reaction produces intermediates such as C3F7PI2 and (C3F7)2PI, which are then separated and further reacted with silver chloride for 11 days to yield chlorobisheptafluoropropylphosphine ((C3F7)2PCl). This intermediate is subsequently converted into trichlorobisheptafluoropropylphosphorane ((C3F7)2PCl3) .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the high temperatures and pressures required for the reactions. Additionally, the purification and separation of intermediates are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(heptafluoropropyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert this compound into phosphine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various phosphinic acid derivatives, phosphine compounds, and halogenated organophosphorus compounds. These products have applications in different fields, including materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Bis(heptafluoropropyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly as enzyme inhibitors and antimicrobial agents.
Industry: this compound is used in the production of flame retardants, surfactants, and polymer additives due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of bis(heptafluoropropyl)phosphinic acid involves its ability to form strong bonds with metal ions and other elements. This property allows it to act as a ligand in coordination complexes, influencing the reactivity and stability of the metal centers. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity by mimicking natural phosphate groups .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trifluoromethyl)phosphinic acid
- Heptafluoropropylphosphonic acid
- Trifluoromethylphosphonic acid
Uniqueness
Bis(heptafluoropropyl)phosphinic acid is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to oxidation. This makes it particularly valuable in applications where stability under extreme conditions is required. Additionally, its ability to form strong bonds with metals and other elements sets it apart from other similar compounds.
Propiedades
Número CAS |
1481-60-3 |
|---|---|
Fórmula molecular |
(C3F7)2P(=O)OH C6HF14O2P |
Peso molecular |
402.02 g/mol |
Nombre IUPAC |
bis(1,1,2,2,3,3,3-heptafluoropropyl)phosphinic acid |
InChI |
InChI=1S/C6HF14O2P/c7-1(8,3(11,12)13)5(17,18)23(21,22)6(19,20)2(9,10)4(14,15)16/h(H,21,22) |
Clave InChI |
INDJJBXXADEZFT-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)P(=O)(C(C(C(F)(F)F)(F)F)(F)F)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2h-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B14760532.png)
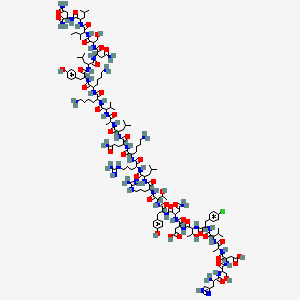
![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)
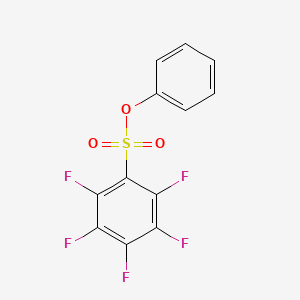
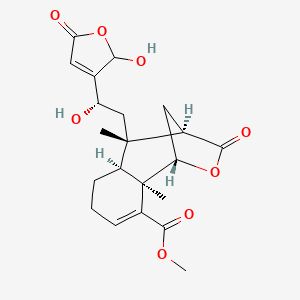
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
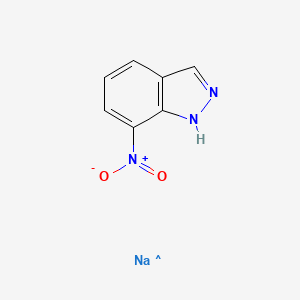
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
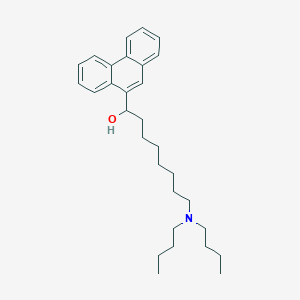
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
